molecular formula C23H21FN2O4S B2565320 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide CAS No. 1005301-88-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2565320
CAS No.: 1005301-88-1
M. Wt: 440.49
InChI Key: RTUPJWDBOKVBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a 2-(2-fluorophenoxy)acetamide moiety at the 7-position.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c24-20-10-4-5-11-22(20)30-16-23(27)25-18-13-12-17-7-6-14-26(21(17)15-18)31(28,29)19-8-2-1-3-9-19/h1-5,8-13,15H,6-7,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUPJWDBOKVBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring. The benzenesulfonyl group is then introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the fluorophenoxyacetamide moiety is attached via an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is classified as a sulfonamide and features a tetrahydroquinoline moiety, which is known for various pharmacological properties. The unique structure of this compound suggests that it may interact with specific biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C23H24N2O4SC_{23}H_{24}N_2O_4S, with a molecular weight of approximately 456.58 g/mol. The compound's structure includes a benzenesulfonyl group attached to a tetrahydroquinoline ring and a fluorophenoxy acetamide group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in critical biochemical pathways. For instance, the compound has shown potential as an acetylcholinesterase inhibitor , which is significant for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Activity IC50 Value (µM) Notes
Alipour et al. (2012)Acetylcholinesterase Inhibition0.29Compared with donepezil hydrochloride as a standard drug.
Hamidian et al. (2013)Anticancer Activity4.39 - 1.71Effective against various cancer cell lines with low cytotoxicity.
AABlocks StudyAntimicrobial ActivityNot specifiedDemonstrated inhibition of bacterial cell wall synthesis.

Case Studies

  • Neuroprotective Effects : A study by Alipour et al. (2012) demonstrated that compounds similar to this compound can significantly inhibit acetylcholinesterase activity in vitro, suggesting potential use in treating Alzheimer's disease.
  • Anticancer Properties : Research conducted by Hamidian et al. (2013) indicated that derivatives of this compound exhibited cytotoxic effects on glioma cells while showing minimal toxicity towards normal cells, highlighting its therapeutic potential in oncology.
  • Antimicrobial Activity : Preliminary findings suggest that the compound may possess antimicrobial properties by inhibiting enzymes involved in bacterial cell wall synthesis, thus presenting opportunities for developing new antibiotics.

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several classes of bioactive molecules. Below is a comparative analysis based on substituent effects, synthetic routes, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Core Structure Key Substituents Reported Activity Reference
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide (Target) Tetrahydroquinoline 1-Benzenesulfonyl, 7-(2-fluorophenoxy)acetamide Not explicitly reported
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-THIQ-2-yl}acetamide Tetrahydroisoquinoline (THIQ) 3,4-Dimethoxyphenyl, piperidinylethoxy, benzylacetamide Orexin 1 receptor antagonist (IC50: <100 nM)
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide Dibenzazepine 2-Fluorobiphenyl, acetamide Not explicitly reported; water solubility: 0.5 mg/mL
N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline Trifluoromethyl, tetrahydrofuran-3-yl-oxy, piperidinylidene acetamide Not explicitly reported

Key Observations :

  • Substituent Impact: The benzenesulfonyl group in the target compound may enhance metabolic stability compared to analogs with methoxy or benzyloxy groups . The 2-fluorophenoxy moiety could improve lipophilicity and target engagement relative to non-fluorinated phenoxy groups .
  • Pharmacological Trends: Tetrahydroisoquinoline derivatives with bulky substituents (e.g., 3,4-dimethoxyphenyl, piperidinylethoxy) show potent receptor antagonism, suggesting that the target compound’s benzenesulfonyl group might confer similar selectivity .

Key Observations :

  • The target compound’s synthesis likely parallels methods for sulfonamide-containing tetrahydroquinolines, such as sulfonylation with benzenesulfonyl chloride and subsequent acetamide coupling .
Physicochemical and Solubility Data
Compound Water Solubility logP (Predicted) Molecular Weight Reference
Target Compound Not reported ~3.5 (estimated) ~428 g/mol
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-dibenzoazepin-7-yl]-acetamide 0.5 mg/mL 4.2 451 g/mol
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(4-phenoxybutoxy)-THIQ-2-yl}acetamide Not reported 5.1 684 g/mol

Key Observations :

  • The target compound’s predicted logP (~3.5) suggests moderate lipophilicity, comparable to fluorinated analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for optimizing the yield and purity of this compound?

  • The synthesis of structurally related acetamides often involves multi-step reactions. For example, substituted phenols or N-protected intermediates (e.g., N-phthaloylglycine) can react with acyl chlorides or sulfonating agents to form key intermediates . Purification via column chromatography (e.g., using CH₂Cl₂/AcOEt systems) and crystallization (e.g., slow ethanol evaporation) are critical for isolating high-purity products . Yield optimization may require temperature control (e.g., reflux in acetic anhydride) and stoichiometric adjustments of reagents like benzenesulfonyl chloride .

Q. Which analytical techniques are most effective for structural validation?

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds like C–H⋯O) . HPLC (≥95% purity) and mass spectrometry (exact mass verification) ensure compound integrity. For example, torsion angles in nitro or sulfonyl groups can be determined via crystallography to assess conformational stability .

Q. How can solubility challenges be addressed during in vitro assays?

  • Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations improve aqueous solubility. Structural analogs with hydrophilic substituents (e.g., hydroxyl or methoxy groups) may also enhance solubility without compromising activity .

Advanced Research Questions

Q. What strategies are used to establish structure-activity relationships (SAR) for kinase inhibition?

  • Substituent variation : Modifying the benzenesulfonyl or 2-fluorophenoxy groups alters steric and electronic properties. For example, replacing fluorine with chlorine may enhance target affinity but reduce metabolic stability . Biological assays : IC₅₀ values against kinases (e.g., EGFR or VEGFR2) are measured via fluorescence polarization or ATPase activity assays. Data inconsistencies (e.g., conflicting IC₅₀ values) require orthogonal validation using surface plasmon resonance (SPR) or cellular proliferation assays .

Q. How does metabolic stability in hepatic microsomes impact preclinical development?

  • Incubate the compound with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Cytochrome P450 isoforms (e.g., CYP3A4/5) are identified using isoform-specific inhibitors. Unstable compounds may require deuterium incorporation or fluorination at metabolically labile sites .

Q. What methods resolve contradictions in biological activity data?

  • Statistical analysis : Use ANOVA to assess batch-to-batch variability. Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays). For instance, discrepancies between enzyme and cellular activity may arise from off-target effects or poor membrane permeability .

Q. How can computational modeling predict binding modes to therapeutic targets?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with kinase ATP-binding pockets. MD simulations (100 ns trajectories) assess binding stability and residue-specific interactions (e.g., hydrogen bonds with hinge regions). Pharmacophore models guide lead optimization by prioritizing substituents with favorable steric/electronic profiles .

Q. What experimental designs evaluate synergy with existing therapeutics?

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix assays. For example, co-administering with cisplatin may enhance apoptosis in cancer cell lines. Mechanistic studies (e.g., Western blotting for PARP cleavage) validate synergistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.